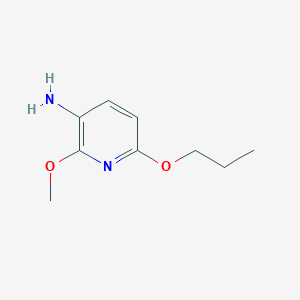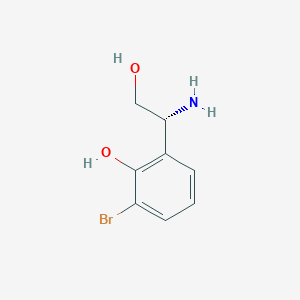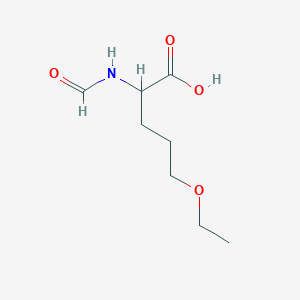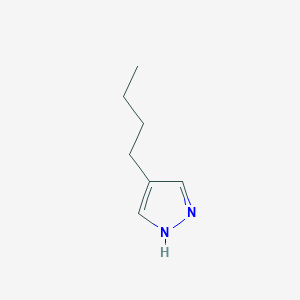
4-butyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a butyl group attached to the fourth carbon atom. This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 4-butyl-1H-pyrazole can be achieved through various methodsThis reaction typically requires a catalyst and is conducted under reflux conditions . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
4-Butyl-1H-pyrazole undergoes several types of chemical reactions, including:
Scientific Research Applications
4-Butyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
4-Butyl-1H-pyrazole can be compared to other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-Phenyl-1H-pyrazole: Widely studied for its pharmacological activities, including anti-inflammatory and analgesic effects.
4-Chloro-1H-pyrazole: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-butyl-1H-pyrazole |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
DVSRQKLUIJYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
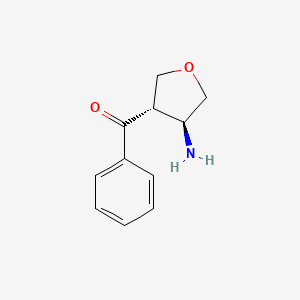
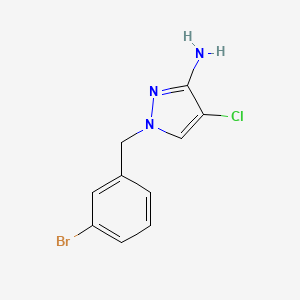

![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
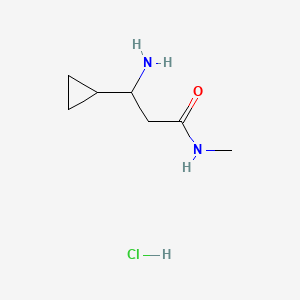
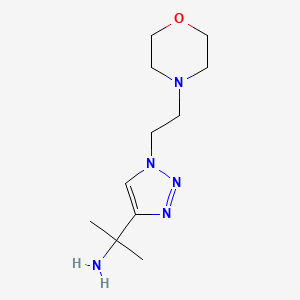
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
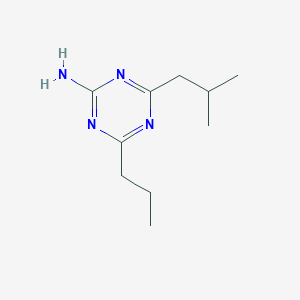

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
